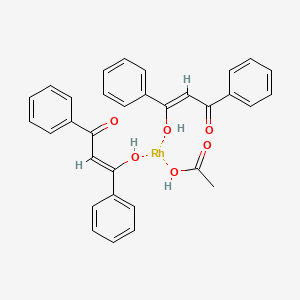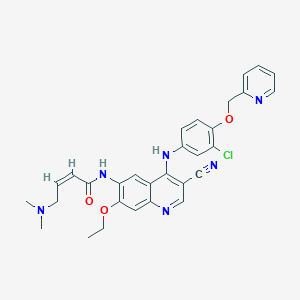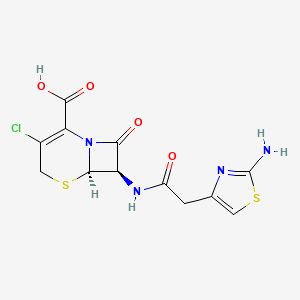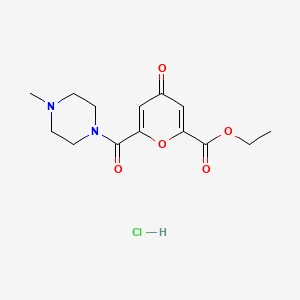
5-Ethylamino-9-diethylaminobenzo(a)phenoxazinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl-4-(N,N-dimethylamino)benzoate, commonly known as EtNBA, is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a dimethylamino group at the para position. This compound is widely used in various fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl-4-(N,N-dimethylamino)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(N,N-dimethylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of Ethyl-4-(N,N-dimethylamino)benzoate often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.
化学反应分析
Types of Reactions
Ethyl-4-(N,N-dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ethyl-4-(N,N-dimethylamino)benzoate can yield quinones, while reduction can produce alcohols.
科学研究应用
Ethyl-4-(N,N-dimethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various derivatives.
Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Ethyl-4-(N,N-dimethylamino)benzoate is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which Ethyl-4-(N,N-dimethylamino)benzoate exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative.
相似化合物的比较
Ethyl-4-(N,N-dimethylamino)benzoate can be compared with other similar compounds such as:
Methyl-4-(N,N-dimethylamino)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl-4-aminobenzoate: Lacks the dimethylamino group, affecting its reactivity and applications.
Ethyl-4-(N,N-diethylamino)benzoate: Contains a diethylamino group, which can alter its chemical properties and interactions.
The uniqueness of Ethyl-4-(N,N-dimethylamino)benzoate lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
属性
CAS 编号 |
7385-74-2 |
|---|---|
分子式 |
C22H24ClN3O |
分子量 |
381.9 g/mol |
IUPAC 名称 |
diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride |
InChI |
InChI=1S/C22H23N3O.ClH/c1-4-23-19-14-21-22(17-10-8-7-9-16(17)19)24-18-12-11-15(13-20(18)26-21)25(5-2)6-3;/h7-14H,4-6H2,1-3H3;1H |
InChI 键 |
SXQRATTWLJENLK-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=[N+](CC)CC)C=C4O2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)


